![molecular formula C20H24N4O4 B2748326 5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-70-4](/img/structure/B2748326.png)
5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a yellow solid with a melting point of 287–288 °C . Its IR, 1H NMR, and 13C NMR spectra provide information about its chemical structure .科学的研究の応用
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, offering insights into their structural and functional properties. For instance, the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives, including the study of their urease inhibition activity, showcase the methodological advancements in producing these compounds with potential biological activities (Rauf et al., 2010). Similarly, the development of a water-mediated, catalyst-free synthesis method for functionally diversified pyrimidine-2,4(1H,3H)-diones highlights the evolution of more sustainable and efficient chemical processes (Brahmachari et al., 2020).
Biological Activities
Research into the biological activities of pyrido[2,3-d]pyrimidine derivatives and their analogs has revealed their potential in medicinal applications. These compounds have been evaluated for their urease inhibition (Rauf et al., 2010), which is significant for developing treatments against diseases caused by urease-producing pathogens. Moreover, the exploration of Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids has shown promising antibacterial and antitumor activities, indicating the therapeutic potential of these compounds (Alwan et al., 2014).
Chemical Properties and Applications
The chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as their ability to form boron chelates or undergo specific reactions to yield novel heterocyclic compounds, are of significant interest for their applications in material science and as intermediates in organic synthesis (Komkov et al., 2006).
将来の方向性
特性
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-12-11-22-18-16(19(25)24(3)20(26)23(18)2)17(12)21-9-8-13-6-7-14(27-4)15(10-13)28-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQXFLFIQQYCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
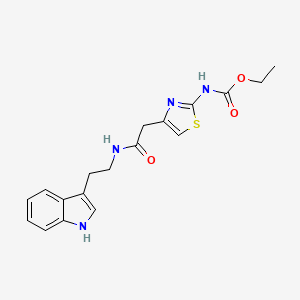
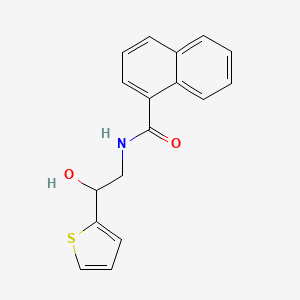
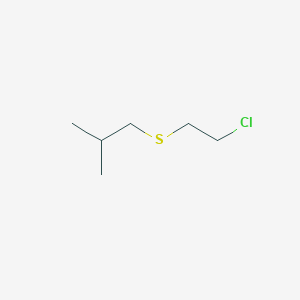
![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)
![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
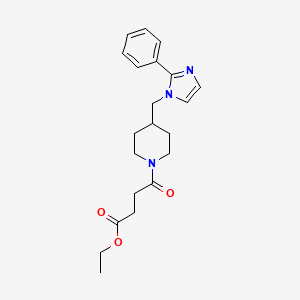
![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)
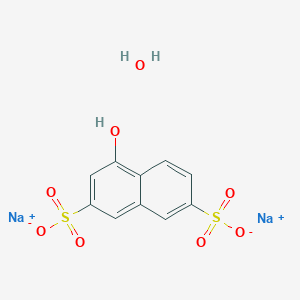
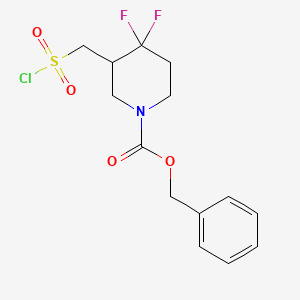
![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)
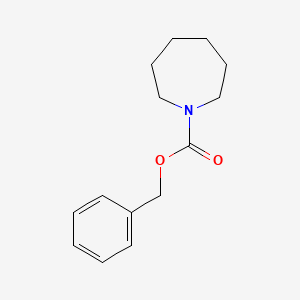
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)
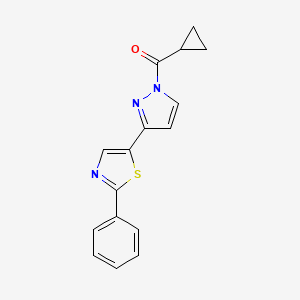
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
